N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pivalamido group, and a carboxamide group
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)13(18)16-12-10(11(17)15-4)8-6-5-7-9(8)19-12/h5-7H2,1-4H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRGDYMVYXADJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. One common method includes the Gewald reaction, which involves the condensation of a ketone (such as cyclopentanone) with a cyanoacetate in the presence of sulfur and a base (e.g., morpholine). The resulting intermediate is then further modified to introduce the pivalamido and carboxamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Techniques such as high-speed vibration milling (HSVM) can be employed to enhance the efficiency of the synthesis process. This method uses mechanical grinding to facilitate the reaction, making it more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in materials science, such as the creation of advanced polymers or coatings.
Mechanism of Action
The mechanism by which N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound is structurally similar but lacks the pivalamido group.
2-Pivalamidothiophene-3-carboxamide: This compound has a similar pivalamido group but a different thiophene ring structure.
Uniqueness: N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide stands out due to its combination of the pivalamido group and the cyclopenta[b]thiophene core, which may confer unique chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and industrial applications may uncover even more uses for this intriguing compound.
Biological Activity
N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopentathiophene core, which is known for its diverse biological activities. The structure can be represented as follows:
- Chemical Formula : C₁₅H₁₉N₃O
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar thiophene structures have been tested against various bacterial strains, revealing moderate to potent activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Staphylococcus aureus | 0.15 µM |
These findings suggest that the compound may inhibit bacterial cell wall synthesis or interfere with other critical cellular processes.
Anti-inflammatory Activity
Compounds containing thiophene rings have also been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies indicate that N-methyl derivatives can significantly reduce the production of inflammatory mediators in activated macrophages.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in bacterial cell wall synthesis, similar to other compounds targeting MurD ligase.
- Interaction with Receptors : Potential interactions with nuclear hormone receptors could lead to modulation of gene expression related to inflammation and immune response.
- Molecular Docking Studies : Computational studies have shown favorable binding affinities with target proteins involved in microbial resistance mechanisms.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including N-methyl-2-pivalamido compounds. The results indicated that these compounds displayed significant inhibitory effects against multiple pathogens, supporting their potential as new antimicrobial agents .
- Inflammatory Response Modulation : In a controlled experiment involving macrophage cell lines, N-methyl derivatives were found to downregulate TNF-alpha and IL-6 production upon stimulation with LPS, indicating a strong anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
